molecular formula C10H14N4O3 B555262 Ndelta-Pyrazinylcarbonyl-L-ornithine CAS No. 201047-84-9

Ndelta-Pyrazinylcarbonyl-L-ornithine

Cat. No. B555262
M. Wt: 238.24 g/mol
InChI Key: GJGIGJGNECGMMN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ndelta-Pyrazinylcarbonyl-L-ornithine is a chemical compound with the molecular formula C10H14N4O3 and a molecular weight of 238.25 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ndelta-Pyrazinylcarbonyl-L-ornithine is represented by the formula C10H14N4O3 . The structure includes a pyrazine ring attached to an ornithine molecule via a carbonyl group .

Scientific Research Applications

Discovery of Antagonists in Medicinal Chemistry

  • Researchers Hattori et al. (2005) found that Ndelta-Z-ornithine derivatives are highly potent and selective antagonists for the EP(4) receptor, a part of the human prostanoid receptor family. These compounds exhibited promising pharmacokinetic properties and potent inhibitory activity in vitro, marking them as potential therapeutic agents (Hattori et al., 2005).

Ornithine in Ophthalmology

  • In ophthalmological research, Ueda et al. (1998) studied the prevention of ornithine cytotoxicity using proline in human retinal pigment epithelial cells. This research is significant for understanding the degeneration of retinal pigment epithelial cells in gyrate atrophy, a condition associated with ornithine accumulation due to ornithine-delta-aminotransferase deficiency (Ueda et al., 1998).

Enzyme Studies in Biochemistry

  • Vogel and Bonner (1956) explored the properties of acetylornithinase of Escherichia coli. Their work on partial purification and characterization of this enzyme contributes to a deeper understanding of amino acid metabolism in microorganisms (Vogel & Bonner, 1956).

Retinal Disorders

  • O'Donnell et al. (1978) identified a metabolic block in cultured fibroblasts from a patient with gyrate atrophy of the retina, where L-ornithine does not convert to proline due to deficient L-ornithine:2-oxoacid aminotransferase activity. This finding is pivotal for understanding the biochemical basis of this genetic eye disease (O'Donnell et al., 1978).

Structural Basis for Substrate Recognition

  • Shah et al. (1997) provided insights into the structural basis of substrate recognition by human ornithine aminotransferase. Their research on enzyme-substrate interaction is crucial for drug design and understanding the enzymatic processes involving L-ornithine (Shah et al., 1997).

Nutritional Supplements and Visual Function

  • Sakamoto et al. (2015) studied the effect of long-term L-ornithine supplementation on visual function and retinal histology in rats. This research is significant in evaluating the safety and potential therapeutic benefits of L-ornithine supplements (Sakamoto et al., 2015).

Microbial Production of L-Ornithine

  • Kim et al. (2015) engineered Corynebacterium glutamicum for L-ornithine production. Their work in metabolic engineering is crucial for the industrial-scale production of this amino acid (Kim et al., 2015).

Ornithine's Role in Metabolic Diseases

  • Sivashanmugam et al. (2017) provided an appraisal of ornithine's role in various metabolic diseases. Their review covers the multifaceted roles of ornithine, highlighting its significance in disease processes such as hyperammonemia and cancer (Sivashanmugam et al., 2017).

Potential for Gene Therapy

  • Bond and Wold (1987) used poly-L-ornithine to introduce DNA and RNA into mammalian cells, demonstrating its potential in gene therapy and cellular biology research (Bond & Wold, 1987).

Safety And Hazards

The safety data sheet for Ndelta-Pyrazinylcarbonyl-L-ornithine suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGIGJGNECGMMN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427291
Record name Ndelta-Pyrazinylcarbonyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ndelta-Pyrazinylcarbonyl-L-ornithine

CAS RN

201047-84-9
Record name Ndelta-Pyrazinylcarbonyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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